REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:33][CH3:34])=[N:4][C:5]([N:9]2[CH2:17][C@@H:16]3[C@@:11]([C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)([N:12]=[C:13]([NH:18]C(=O)C4C=CC=CC=4)[S:14][CH2:15]3)[CH2:10]2)=[N:6][C:7]=1[CH3:8].N1C=CC=CC=1.[ClH:41].CON>C(O)C>[CH:7]([NH2:6])([CH3:8])[CH3:2].[ClH:41].[F:1][C:2]1[C:3]([O:33][CH3:34])=[N:4][C:5]([N:9]2[CH2:17][C@@H:16]3[C@@:11]([C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)([N:12]=[C:13]([NH2:18])[S:14][CH2:15]3)[CH2:10]2)=[N:6][C:7]=1[CH3:8] |f:2.3,6.7|
|
Name
|
N-[(4aR,7aS)-6-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-7a-phenyl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-2-yl]benzamide
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC(=NC1C)N1C[C@@]2(N=C(SC[C@@H]2C1)NC(C1=CC=CC=C1)=O)C1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0.115 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0 to 100% of hexane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC=1C(=NC(=NC1C)N1C[C@@]2(N=C(SC[C@@H]2C1)N)C1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:33][CH3:34])=[N:4][C:5]([N:9]2[CH2:17][C@@H:16]3[C@@:11]([C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)([N:12]=[C:13]([NH:18]C(=O)C4C=CC=CC=4)[S:14][CH2:15]3)[CH2:10]2)=[N:6][C:7]=1[CH3:8].N1C=CC=CC=1.[ClH:41].CON>C(O)C>[CH:7]([NH2:6])([CH3:8])[CH3:2].[ClH:41].[F:1][C:2]1[C:3]([O:33][CH3:34])=[N:4][C:5]([N:9]2[CH2:17][C@@H:16]3[C@@:11]([C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)([N:12]=[C:13]([NH2:18])[S:14][CH2:15]3)[CH2:10]2)=[N:6][C:7]=1[CH3:8] |f:2.3,6.7|
|
Name
|
N-[(4aR,7aS)-6-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-7a-phenyl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-2-yl]benzamide
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC(=NC1C)N1C[C@@]2(N=C(SC[C@@H]2C1)NC(C1=CC=CC=C1)=O)C1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0.115 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0 to 100% of hexane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC=1C(=NC(=NC1C)N1C[C@@]2(N=C(SC[C@@H]2C1)N)C1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:33][CH3:34])=[N:4][C:5]([N:9]2[CH2:17][C@@H:16]3[C@@:11]([C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)([N:12]=[C:13]([NH:18]C(=O)C4C=CC=CC=4)[S:14][CH2:15]3)[CH2:10]2)=[N:6][C:7]=1[CH3:8].N1C=CC=CC=1.[ClH:41].CON>C(O)C>[CH:7]([NH2:6])([CH3:8])[CH3:2].[ClH:41].[F:1][C:2]1[C:3]([O:33][CH3:34])=[N:4][C:5]([N:9]2[CH2:17][C@@H:16]3[C@@:11]([C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)([N:12]=[C:13]([NH2:18])[S:14][CH2:15]3)[CH2:10]2)=[N:6][C:7]=1[CH3:8] |f:2.3,6.7|
|
Name
|
N-[(4aR,7aS)-6-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-7a-phenyl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-2-yl]benzamide
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC(=NC1C)N1C[C@@]2(N=C(SC[C@@H]2C1)NC(C1=CC=CC=C1)=O)C1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0.115 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0 to 100% of hexane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC=1C(=NC(=NC1C)N1C[C@@]2(N=C(SC[C@@H]2C1)N)C1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |